molecular formula C18H22O3 B1268545 [4-(1-Adamantyl)phenoxy]acetic acid CAS No. 52804-26-9

[4-(1-Adamantyl)phenoxy]acetic acid

Cat. No. B1268545
CAS RN: 52804-26-9
M. Wt: 286.4 g/mol
InChI Key: WIWCHWGNONICJI-UHFFFAOYSA-N
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Description

“[4-(1-Adamantyl)phenoxy]acetic acid” is a chemical compound with the linear formula C18H22O3 .


Synthesis Analysis

The synthesis of “[4-(1-Adamantyl)phenoxy]acetic acid” involves several steps. One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .


Molecular Structure Analysis

The molecular formula of “[4-(1-Adamantyl)phenoxy]acetic acid” is C18H22O3 . It has an average mass of 286.366 Da and a monoisotopic mass of 286.156891 Da .


Chemical Reactions Analysis

The chemical reactions involving “[4-(1-Adamantyl)phenoxy]acetic acid” are complex and varied. For example, on hydrolysis, a compound can be converted to the corresponding phenoxy acid .


Physical And Chemical Properties Analysis

“[4-(1-Adamantyl)phenoxy]acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 441.1±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.6±3.0 kJ/mol and a flash point of 159.7±17.5 °C .

Scientific Research Applications

Drug Development

[4-(1-Adamantyl)phenoxy]acetic acid has potential applications in drug development due to its structural complexity and functional groups. It can be used as a precursor for synthesizing compounds with antiviral properties, particularly against influenza viruses. The adamantyl group can improve the lipophilicity and pharmacological properties of drug molecules .

Polymer Synthesis

In the field of polymer synthesis, this compound’s bulky adamantyl group can be utilized to create polymers with unique properties, such as increased thermal stability and rigidity . Its reactivity allows for the development of novel monomers and high-energy fuels and oils.

Biochemistry

Biochemically, [4-(1-Adamantyl)phenoxy]acetic acid can be involved in studies related to enzyme inhibition and receptor binding due to the steric hindrance provided by the adamantyl group. This can lead to insights into the development of new biochemical pathways and targets .

Pharmacology

Pharmacologically, the compound can be explored for its efficacy in various therapeutic areas. Its adamantane moiety is known to be incorporated into structures of active drugs to enhance their properties .

Analytical Chemistry

In analytical chemistry, [4-(1-Adamantyl)phenoxy]acetic acid can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Organic Chemistry

Organic chemists may employ [4-(1-Adamantyl)phenoxy]acetic acid in synthetic routes due to its unique adamantyl group, which can influence reactivity and selectivity in chemical reactions .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure can be modified to enhance drug-like properties such as solubility, permeability, and metabolic stability. It serves as a scaffold for the design of new therapeutic agents .

Safety and Hazards

As with any chemical compound, “[4-(1-Adamantyl)phenoxy]acetic acid” should be handled with care. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCHWGNONICJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347747
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Adamantyl)phenoxy]acetic acid

CAS RN

52804-26-9
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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